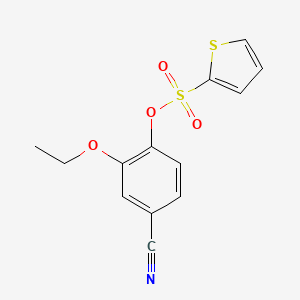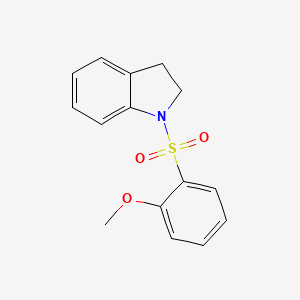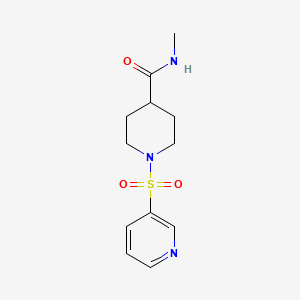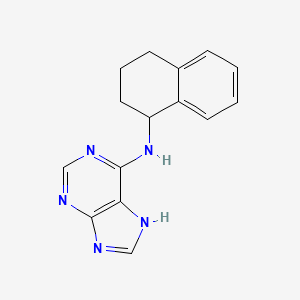
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of anilino-pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of an aniline group attached to a pyrazole ring, which is further connected to a propanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethylpyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Attachment of the Aniline Group: The aniline group can be introduced by reacting the pyrazole derivative with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Propanamide Moiety: The final step involves the acylation of the anilino-pyrazole intermediate with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated anilino-pyrazole derivatives.
科学的研究の応用
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or liquid crystals.
作用機序
The mechanism of action of 3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure with a triazole ring instead of a pyrazole ring.
5-anilino-3-phenylpyrazole: Similar structure with a phenyl group instead of a propanamide moiety.
Uniqueness
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of aniline, pyrazole, and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-15(12(2)19(3)18-11)17-14(20)9-10-16-13-7-5-4-6-8-13/h4-8,16H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAVQRYHZBRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)

![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)
![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)

![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![cyclopropyl-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7529123.png)

